hDHODH-IN-14
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Overview
Description
Human dihydroorotate dehydrogenase inhibitor 14 (hDHODH-IN-14) is a potent inhibitor of human dihydroorotate dehydrogenase, an enzyme that plays a crucial role in the de novo pyrimidine biosynthesis pathway. This enzyme is essential for the proliferation of rapidly dividing cells, such as cancer cells and pathogens. This compound has shown significant potential in the treatment of diseases like acute myelogenous leukemia and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hDHODH-IN-14 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
hDHODH-IN-14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
hDHODH-IN-14 has a wide range of scientific research applications:
Mechanism of Action
hDHODH-IN-14 exerts its effects by inhibiting the enzyme dihydroorotate dehydrogenase, which is involved in the fourth step of the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. As a result, rapidly dividing cells, such as cancer cells, are unable to proliferate .
Comparison with Similar Compounds
Similar Compounds
Vidofludimus: A DHODH inhibitor with pronounced anti-SARS-CoV-2 activity.
DSM265: A triazolo-pyrimidine-based inhibitor developed for the treatment of malaria.
Uniqueness
hDHODH-IN-14 stands out due to its high potency and selectivity for dihydroorotate dehydrogenase. It has shown superior efficacy in inducing myeloid differentiation and reducing viral replication compared to other inhibitors .
Properties
Molecular Formula |
C21H14N2O3S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[[(5Z)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C21H14N2O3S/c24-19-18(12-14-8-5-7-13-6-1-2-9-15(13)14)27-21(23-19)22-17-11-4-3-10-16(17)20(25)26/h1-12H,(H,25,26)(H,22,23,24)/b18-12- |
InChI Key |
DWIRHJPQWHRMEG-PDGQHHTCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\3/C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C3C(=O)NC(=NC4=CC=CC=C4C(=O)O)S3 |
Origin of Product |
United States |
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